4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride
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Overview
Description
4-Nitro-6,12-diazatricyclo[72102,7]dodeca-2(7),3,5-triene;hydrochloride is a complex organic compound with a unique tricyclic structure It is characterized by the presence of nitro and diaza groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the nitro group, and subsequent diazotization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diaza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazatricyclo derivatives.
Scientific Research Applications
4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The diaza groups may facilitate binding to nucleic acids or proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene: Lacks the hydrochloride group.
6,12-Diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene: Lacks the nitro group.
4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrobromide: Similar structure with a different halide group.
Uniqueness
4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride is unique due to the combination of its nitro and diaza groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
4-nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-13(15)7-4-8-9-2-1-6(12-9)3-10(8)11-5-7;/h4-6,9,12H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIFXNMEJZMYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC1N2)N=CC(=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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